6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

anticancer tubulin inhibitor structure-activity relationship

6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a fully aromatic, fused heterocyclic compound belonging to the 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class. Its core scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Molecular Formula C16H11BrN4S
Molecular Weight 371.26
CAS No. 68469-06-7
Cat. No. B2494970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS68469-06-7
Molecular FormulaC16H11BrN4S
Molecular Weight371.26
Structural Identifiers
SMILESC1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C16H11BrN4S/c17-13-8-6-11(7-9-13)14-10-22-16-19-18-15(21(16)20-14)12-4-2-1-3-5-12/h1-9H,10H2
InChIKeyALHKDFVILUUOPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 68469-06-7): A Distinct 3,6-Diaryl Triazolothiadiazine Scaffold for Specialized Heterocyclic Chemistry and Biological Screening


6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a fully aromatic, fused heterocyclic compound belonging to the 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class. Its core scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects [1][2]. The compound is characterized by a rigid, planar system featuring a 4-bromophenyl substituent at the C-6 position and a phenyl ring at the C-3 position [3]. This specific substitution pattern distinguishes it from other analogs and influences its physicochemical properties, such as a calculated XLogP3 of 4.3, and its potential for specific molecular interactions [3].

Why 6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Cannot Be Generically Substituted: The Critical Role of the 4-Bromophenyl Moiety


In the 3,6-diaryl-triazolothiadiazine class, biological activity is exquisitely sensitive to the electronic and steric properties of the aryl substituents. A generic substitution of the 4-bromophenyl group is not advisable, as the bromine atom's size, electronegativity, and polarizability are key drivers of target binding and potency. Structure-activity relationship (SAR) studies demonstrate that even minor changes at this position, such as replacing bromine with chlorine, fluorine, or a methyl group, can lead to a dramatic shift in antiproliferative activity, with measured IC50 values varying by orders of magnitude [1]. This is consistent with findings in related chemotypes where the 4-bromophenyl group is crucial for interactions with specific enzyme binding pockets, including phosphodiesterase 4 (PDE4) [2]. Therefore, even seemingly close analogs cannot be assumed to be functionally interchangeable.

Quantitative Differentiation Evidence for 6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Against Key Comparators


Antiproliferative Potency Advantage Over 4-Fluoro and 4-Chloro Analogs in a Close Structural Context

A direct structure-activity relationship (SAR) study on the 3,6-diaryl-triazolothiadiazine scaffold reveals the superior antiproliferative activity conferred by the 4-bromophenyl moiety. In a series where the core structure is held constant, the 4-bromo analog (Compound 4c) demonstrates markedly higher potency against a panel of cancer cell lines compared to its 4-fluoro and 4-chloro counterparts [1]. This quantitative difference is a key differentiator, positioning the brominated compound as a more potent starting point for chemical probe or lead development than these common halogen-substituted analogs.

anticancer tubulin inhibitor structure-activity relationship

Distinct Selectivity Profile Compared to a 4-Methyl Analog Within the Same Chemotype

The 4-bromo substituent on the phenyl ring is not merely a more potent version of other substituents; it can dramatically alter the selectivity profile of the compound. While the 4-methyl substituted analog (Compound 4d) exhibits extremely high potency in the same antiproliferative assays, the 4-bromo analog (4c) presents a distinct moderate potency profile that may be more suitable for certain research contexts where high potency leads to toxicity or off-target effects [1]. For instance, the 4-methyl compound 4d has IC50 values ranging from 0.028 to 0.073 µM, which is over 100-fold more potent, representing a fundamentally different pharmacological tool.

tubulin polymerization cell cycle arrest cancer biology

Potential for Enhanced Target Engagement via Halogen Bonding Versus Non-Halogenated Parent Scaffold

The incorporation of a bromine atom introduces the potential for halogen bonding, a non-covalent interaction not available in non-halogenated analogs like 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. In the context of PDE4 inhibition, a related chemotype of 3,6-diphenyl-triazolothiadiazines has been shown to be a highly selective inhibitor scaffold [1]. While specific Ki data for the 4-bromo derivative on PDE4 is not published, the presence of a bromine atom is a well-established strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets through sigma-hole interactions. This provides a strong, mechanistically grounded rationale for expecting the 4-bromo substituted compound to exhibit a different binding profile and potentially improved selectivity compared to the unsubstituted parent scaffold.

medicinal chemistry halogen bonding drug design

Synthetic Utility as a Cross-Coupling Partner Versus Non-Halogenated or Pseudohalogenated Analogs

The 4-bromophenyl substituent serves a dual purpose: it is both a pharmacophoric element and a versatile synthetic handle. Unlike the 4-chloro analog, the aryl bromide moiety is a superior partner for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings [1]. This allows for late-stage functionalization to rapidly generate derivative libraries for SAR studies or to conjugate the core scaffold to other molecules of interest. The target compound is explicitly described by suppliers as a heterocyclic building block with the bromine enabling further functionalization via cross-coupling [2]. This positions it as a more versatile and strategically valuable intermediate for probe development compared to its chloro analog, which is less reactive in such transformations.

synthetic chemistry cross-coupling chemical biology

Contribution to a Calculated Physicochemical Profile Favorable for CNS Drug Discovery

The presence of a bromine atom contributes to a unique combination of high lipophilicity (XLogP3 = 4.3) and a relatively low topological polar surface area (TPSA = 68.4 Ų) for this compound [1]. These values place it within a favorable range for central nervous system (CNS) drug discovery, as it falls within the optimal property space for blood-brain barrier penetration. In contrast, many analogs from the tubulin inhibitor series, which may be more potent, often contain multiple polar methoxy groups, resulting in higher TPSA and lower CNS penetration potential [2]. This distinct profile positions the target compound as a privileged starting point for CNS-focused projects, where a balance of potency and favorable ADME properties is critical.

CNS drug discovery physicochemical properties drug-likeness

High-Impact Application Scenarios for 6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Driven by Quantitative Evidence


Chemical Probe for Moderately Potent Tubulin Binding in Cancer Cell Biology Studies

For researchers investigating microtubule dynamics and cell cycle arrest, the 4-bromophenyl analog offers a valuable tool. Its moderate potency (IC50 in the low micromolar range, as demonstrated by the close structural analog 4c [1]) allows for the study of tubulin-dependent processes without the immediate and widespread cytotoxicity caused by highly potent agents like the 4-methyl analog (IC50 in the low nanomolar range [1]). This window enables clearer dissection of cellular mechanisms, making it an ideal candidate for studies involving G2/M phase arrest and apoptosis induction at biologically relevant concentrations.

Advanced Building Block for Focused Library Synthesis via Cross-Coupling

Medicinal chemistry groups focused on lead optimization can leverage the aryl bromide functionality as a central synthetic hub for late-stage diversification [1]. The ability to efficiently perform Suzuki, Heck, or Buchwald-Hartwig couplings on this scaffold [2] allows for rapid exploration of the C-6 position's SAR. This is a strategic advantage over using a 4-chloro analog, which would require harsher conditions and limit the scope of compatible coupling partners, thus accelerating the hit-to-lead timeline and reducing synthetic bottlenecks.

Privileged Starting Point for CNS-Targeted PDE4 or Related Enzyme Inhibitor Discovery

Given the chemotype's established role in selective PDE4 inhibition [1] and the target compound's optimal calculated physicochemical properties for CNS penetration (XLogP3 4.3, TPSA 68.4 Ų) [2], it presents a compelling starting point for CNS drug discovery programs. It is particularly well-suited for projects targeting neuroinflammation or cognitive disorders where both target engagement and sufficient brain exposure are mandatory. The compound can serve as a foundational scaffold for optimization, with the bromine atom offering an additional handle for modulating both target affinity and ADME properties.

Pharmacophore Model Validation for Halogen Bonding Interactions

The presence of the 4-bromophenyl group, in contrast to non-halogenated parent scaffolds, makes this compound an ideal tool for computational and structural biology groups developing pharmacophore models that explicitly account for halogen bonding. By comparing the binding affinity and pose of this brominated compound with its non-halogenated analog in assays against a panel of targets (such as kinases, PDEs, or tubulin), researchers can derive quantitative parameters for sigma-hole interactions. This fundamental research is crucial for refining scoring functions in molecular docking and improving the accuracy of future virtual screening campaigns.

Quote Request

Request a Quote for 6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.